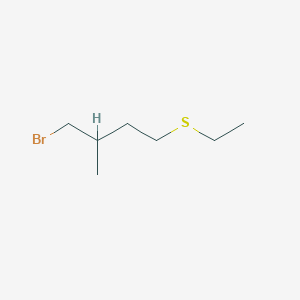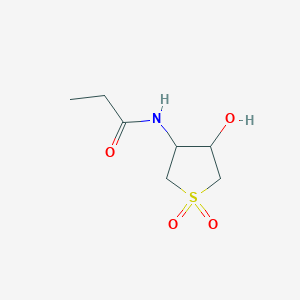
1-Bromo-2-(chloromethoxy)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(chloromethoxy)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-(chloromethoxy)-4-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
1-Bromo-2-(chloromethoxy)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(chloromethoxy)-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-(chloromethoxy)-4-fluorobenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
1-Bromo-2-(chloromethoxy)-4-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2-chlorobenzene: Lacks the methoxy and fluorine groups, leading to different reactivity and applications.
2-Bromo-4-fluorotoluene: Contains a methyl group instead of the chloromethoxy group, affecting its chemical properties and uses.
1-Chloro-2-(chloromethoxy)-4-fluorobenzene: Similar structure but with chlorine instead of bromine, resulting in different reactivity.
Properties
Molecular Formula |
C7H5BrClFO |
|---|---|
Molecular Weight |
239.47 g/mol |
IUPAC Name |
1-bromo-2-(chloromethoxy)-4-fluorobenzene |
InChI |
InChI=1S/C7H5BrClFO/c8-6-2-1-5(10)3-7(6)11-4-9/h1-3H,4H2 |
InChI Key |
PYKXOFGGEFIVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)
![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)
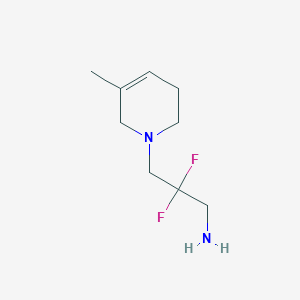
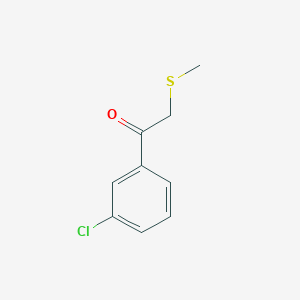

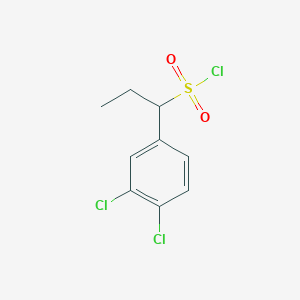
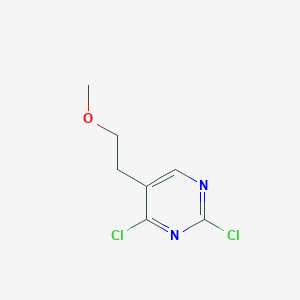
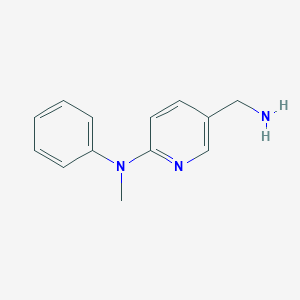
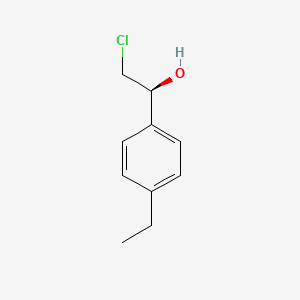
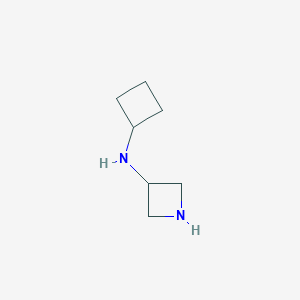
![2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181051.png)
